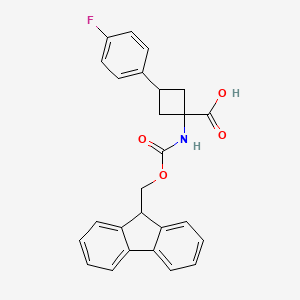
2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid is a synthetic organic compound characterized by the presence of a benzodiazole ring substituted with fluorine atoms at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction of an appropriate precursor.
Fluorination: The benzodiazole ring is then fluorinated at the 5 and 6 positions using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Butanoic Acid Moiety: The final step involves the attachment of the butanoic acid moiety to the benzodiazole ring through a coupling reaction, typically using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms on the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzodiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid
- 3-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)propanoic acid
Uniqueness
2-(5,6-difluoro-1H-1,3-benzodiazol-1-yl)-3-methylbutanoic acid is unique due to the presence of the butanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C12H12F2N2O2 |
|---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
2-(5,6-difluorobenzimidazol-1-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C12H12F2N2O2/c1-6(2)11(12(17)18)16-5-15-9-3-7(13)8(14)4-10(9)16/h3-6,11H,1-2H3,(H,17,18) |
InChI Key |
DANSISFLWYIARY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NC2=CC(=C(C=C21)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


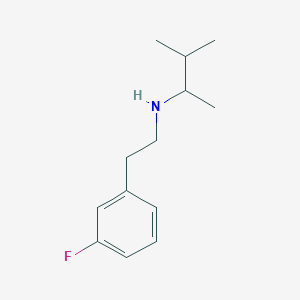
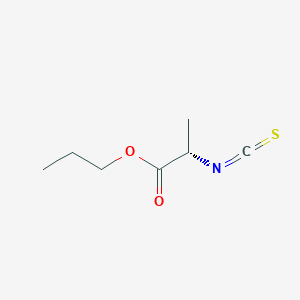
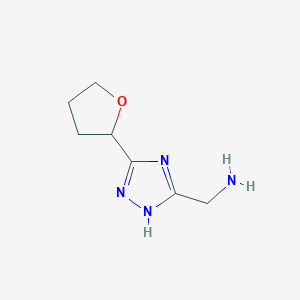
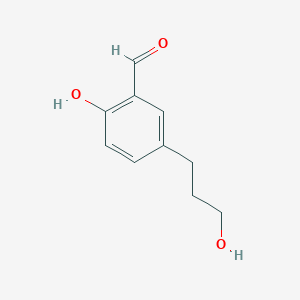
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B13648700.png)
![2-{[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}pentanoic acid](/img/structure/B13648707.png)


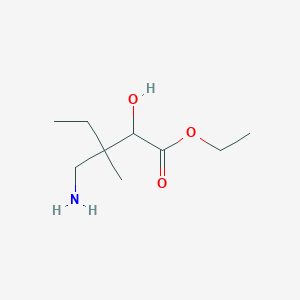
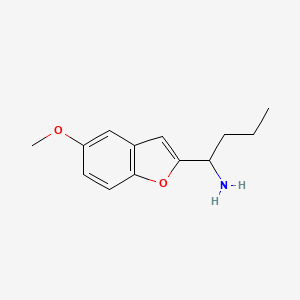
![[5-(Acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13648739.png)


